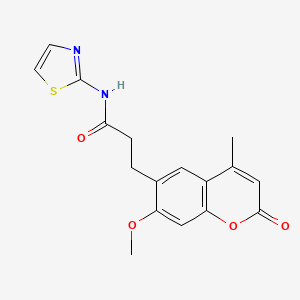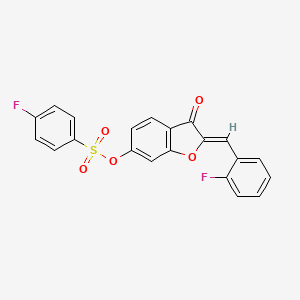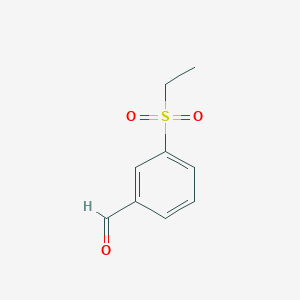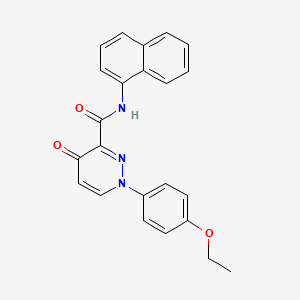![molecular formula C15H16ClN3O3S2 B12207537 (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B12207537.png)
(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a thiadiazole ring, a butylsulfonyl group, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions, often using butylsulfonyl chloride as a reagent.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is formed through condensation reactions involving suitable starting materials.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct configuration and stability of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the sulfonyl group, leading to different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating specific diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide
- (2E)-N-[(2E)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide lies in its specific structural features, such as the butylsulfonyl group. This group may confer distinct chemical and biological properties, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C15H16ClN3O3S2 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(E)-N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-2-3-10-24(21,22)15-19-18-14(23-15)17-13(20)9-6-11-4-7-12(16)8-5-11/h4-9H,2-3,10H2,1H3,(H,17,18,20)/b9-6+ |
InChI Key |
UWANQRGTKDENIQ-RMKNXTFCSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide](/img/structure/B12207466.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12207469.png)
![(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12207476.png)
![3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one](/img/structure/B12207490.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide](/img/structure/B12207511.png)
![1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B12207518.png)


![4,5,6,7-Tetrahydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12207547.png)
![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12207552.png)
![N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12207556.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12207559.png)
